
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclooctyl group at the 3-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3 + 2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the oxazole ring. The cyclooctyl group can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxazolone derivatives: Formed through oxidation.
Oxazolidine derivatives: Formed through reduction.
Substituted oxazole derivatives: Formed through electrophilic substitution.
科学的研究の応用
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the active site of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Oxazole-4-carboxylic acid: Lacks the cyclooctyl group, making it less hydrophobic.
Isoxazole derivatives: Similar ring structure but with different electronic properties.
Thiazole derivatives: Contain sulfur instead of oxygen, leading to different reactivity.
Uniqueness: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of the cyclooctyl group, which imparts distinct hydrophobic characteristics and influences its interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
3-cyclooctyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c14-12(15)10-8-16-13-11(10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,14,15) |
InChIキー |
KYIREPSREFBSKL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)C2=NOC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



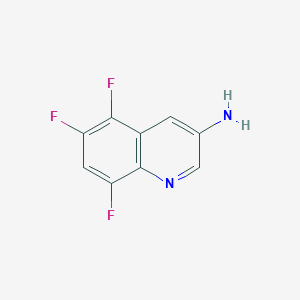
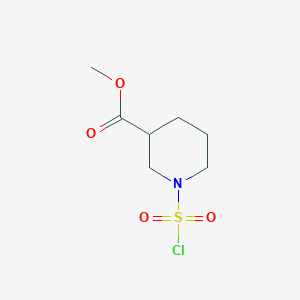
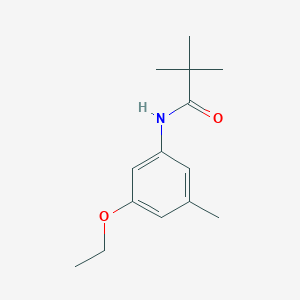

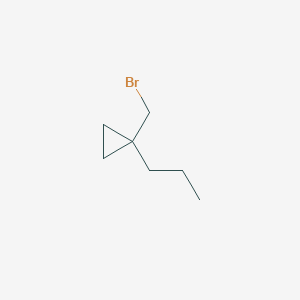
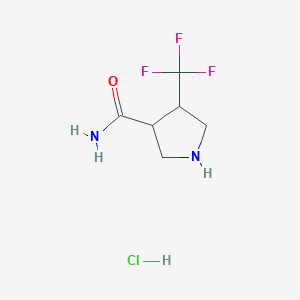

![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)
![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)

